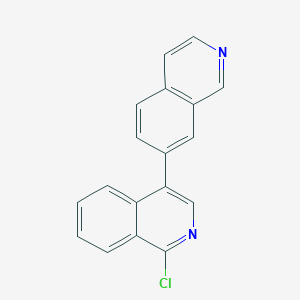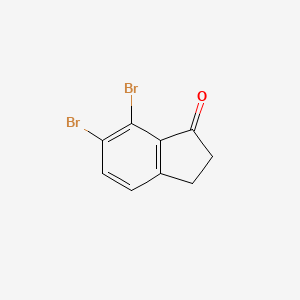
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an indole core substituted with an ethyl ester group at the 2-position, a methyl group at the 1-position, and an isopentyloxy group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Isopentyloxy Group: The 5-position of the indole ring can be functionalized using a nucleophilic substitution reaction. This involves reacting the indole with an isopentyl halide in the presence of a base.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated indole derivatives.
科学的研究の応用
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The ester and isopentyloxy groups may influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of an isopentyloxy group.
Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate: Similar structure but with a chloro group instead of an isopentyloxy group.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but with a bromo group instead of an isopentyloxy group.
Uniqueness
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the isopentyloxy group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
ethyl 1-methyl-5-(3-methylbutoxy)indole-2-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-5-20-17(19)16-11-13-10-14(21-9-8-12(2)3)6-7-15(13)18(16)4/h6-7,10-12H,5,8-9H2,1-4H3 |
InChIキー |
XHDDXBYQZMBTRF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)




![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)


![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)


